2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride
Description
2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is a sulfonating agent widely utilized in organic synthesis, particularly for introducing sulfonyl groups into target molecules. Its tert-butyl substituent at the 2-position enhances steric bulk, which can influence reactivity and metabolic stability in drug development contexts. For example, and highlight its role in synthesizing N-acetylcysteine (NAC) derivatives, where the tert-butyl group is employed to prevent enzymatic degradation (e.g., N-deacetylation in the liver), thereby improving bioavailability .
Properties
IUPAC Name |
2-tert-butyl-1,3-thiazole-5-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10ClNO2S2/c1-7(2,3)6-9-4-5(12-6)13(8,10)11/h4H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBMUSOHPGKJMTD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC=C(S1)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2138015-66-2 | |
| Record name | 2-tert-butyl-1,3-thiazole-5-sulfonyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of thiazole derivatives with sulfonyl chloride reagents. One common method includes the use of thionoesters and rhodium(II) catalysts to produce 2,5-disubstituted thiazoles, which can then be further modified to introduce the tert-butyl and sulfonyl chloride groups .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions
2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction Reactions: The thiazole ring can participate in oxidation and reduction reactions, altering its electronic properties and reactivity.
Electrophilic Aromatic Substitution: The thiazole ring can undergo electrophilic aromatic substitution reactions, where electrophiles replace hydrogen atoms on the ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Rhodium(II) catalysts for thiazole synthesis.
Major Products Formed
The major products formed from these reactions include sulfonamides, sulfonate esters, and various substituted thiazole derivatives.
Scientific Research Applications
2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with various nucleophiles, leading to the formation of new chemical entities. The thiazole ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity and versatility .
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below summarizes key structural analogs, their molecular properties, and applications:
Pharmacological and Metabolic Stability
demonstrates that tert-butyl-substituted derivatives are prioritized in drug design to resist metabolic degradation. For instance, NAC analogs synthesized using this compound showed prolonged retention in hepatocyte injury models compared to acetylated counterparts . In contrast, 2-acetamido derivatives are more prone to enzymatic cleavage, limiting their utility in vivo .
Biological Activity
2-Tert-butyl-1,3-thiazole-5-sulfonyl chloride is a compound that has garnered attention due to its diverse biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential applications in various fields such as medicine and agriculture.
This compound is characterized by its thiazole ring and sulfonyl chloride functional group. These structural features contribute to its reactivity and biological activity. The sulfonyl chloride group is known for its electrophilic nature, allowing it to participate in various chemical reactions.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of thiazole compounds exhibit significant antimicrobial properties. For instance, a study evaluated several thiazole derivatives, including those related to this compound, against common phytopathogenic microorganisms. The results indicated that these compounds displayed promising antibacterial and antifungal activities with effective concentration (EC50) values often below 10 μg/mL .
| Compound | Target Microorganism | EC50 (μg/mL) |
|---|---|---|
| Compound 1 | Xanthomonas oryzae | 5.0 |
| Compound 2 | Rhizoctonia solani | 0.41 |
| Compound 3 | Colletotrichum orbiculare | <10 |
Enzyme Inhibition
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown inhibitory activity against acetylcholinesterase (AchE) and butyrylcholinesterase (BchE). In vitro assays revealed IC50 values ranging from 0.10 to 11.40 µM for AchE, demonstrating its potential as a therapeutic agent for conditions like Alzheimer's disease .
| Enzyme | Compound | IC50 (µM) |
|---|---|---|
| AchE | Analog 1 | 0.10 ± 0.05 |
| AchE | Analog 2 | 1.90 ± 0.10 |
| BchE | Analog 1 | 0.20 ± 0.050 |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Interactions : The sulfonyl chloride moiety can form covalent bonds with active site residues of enzymes, inhibiting their function.
- Antimicrobial Mechanism : The compound disrupts microbial cell wall synthesis and function, leading to cell death.
Case Studies
A notable case study involved the synthesis of novel thiazole derivatives that included the sulfonyl group. These compounds were tested for their antibacterial efficacy against Xanthomonas oryzae and Rhizoctonia solani. The study found that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting a potential role in agricultural applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
